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Biological Context & Rationale

Translesion synthesis (TLS) is a highly conserved, mutagenic DNA damage tolerance pathway
that allows proliferating cells to bypass bulky DNA lesions during replication. While essential for
cell survival under genotoxic stress, TLS is a primary driver of acquired chemoresistance and
tumor mutagenesis in cancer patients treated with DNA-damaging agents like cisplatin [1].

The Y-family DNA polymerase REV1 acts as the central scaffolding protein in this pathway. Its
C-terminal domain (REV1-CTD) orchestrates the assembly of the TLS "mutasome” by
physically interacting with the Revl-Interacting Region (RIR) motifs of “inserter" polymerases
(Pol k, Pol n, Pol 1) and the "extender" B-family polymerase Pol ( (via its Rev7 and PolD3
subunits) [1, 3].

Because the REV1-CTD/RIR protein-protein interaction (PPI) is an obligate step for mutagenic
TLS, disrupting this interface with small molecules or stapled peptides has emerged as a
promising strategy to sensitize tumors to chemotherapy [2].
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Fig 1: The scaffolding role of REV1 in the mutagenic Translesion Synthesis (TLS) pathway.
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Assay Principle & Causality

To identify and characterize inhibitors of the REV1-CTD/RIR interaction, a Fluorescence
Polarization (FP) assay provides a homogeneous, high-throughput, and true-equilibrium
platform.

The Causality of the FP Mechanism: FP relies on the rotational correlation time of a
fluorophore. When excited by plane-polarized light, a small, free fluorescent probe (e.g., a
FAM-labeled Pol k RIR peptide) tumbles rapidly in solution, emitting depolarized light (low FP
signal). However, when the small peptide binds to the much larger purified REV1-CTD protein,
the molecular volume of the complex increases drastically. This slows the rotational tumbling of
the fluorophore during its excited-state lifetime, resulting in a high retention of polarization (high
FP signal) [1].

When a competitive inhibitor (such as a stapled peptide or a small molecule) is introduced, it
displaces the FAM-RIR probe from the REV1-CTD binding pocket. The displaced probe
resumes rapid tumbling, causing a dose-dependent decrease in the FP signal.
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Fig 2: Logic of the competitive Fluorescence Polarization (FP) assay for REV1 inhibitors.

Materials & Reagents

o Target Protein: Purified recombinant human REV1-CTD (typically residues 1157-1251),
expressed in E. coli and purified via affinity chromatography and size exclusion.

o Fluorescent Probe: 5-Carboxyfluorescein (FAM)-labeled RIR peptide (e.g., FAM-Pol k -RIR
or FAM-Pol n -RIR). Note: The fluorophore must be attached via a flexible linker (e.g., Ahx) to
prevent steric hindrance at the binding interface.

o Assay Buffer: 25 mM Tris-HCI (pH 8.8), 300 mM NaCl, 2 mM DTT, 2% glycerol, and 0.01%
Triton X-100 (to prevent non-specific plastic binding and compound aggregation).

o Microplates: 384-well black, flat-bottom, low-binding microplates (e.g., Corning 3575).

 Instrumentation: Multimode microplate reader equipped with polarizing filters (Excitation: 485
nm / Emission: 520 nm / Cutoff: 515 nm).

Experimental Protocols

A robust FP screening campaign is a self-validating system consisting of two distinct phases:
determining the dissociation constant ( Kd) of the probe, followed by the competitive screening
of inhibitors ( IC50).

Protocol A: Direct Binding Assay (Probe Kd
Determination)

Purpose: To determine the binding affinity of the FAM-RIR probe to REV1-CTD and establish
the optimal protein concentration for the competitive assay.

e Probe Preparation: Dilute the FAM-RIR peptide in Assay Buffer to a working concentration of
20 nM (final assay concentration will be 10 nM). Causality: 10 nM is chosen to be well below
the expected Kd(~1-2 y M) to ensure the assay operates under ligand-depletion-free
conditions.
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 Protein Titration: Prepare a 16-point, 2-fold serial dilution of purified REV1-CTD in Assay
Buffer, starting at a top concentration of 50 py M.

o Plate Assembly: Transfer 10 p L of the REV1-CTD dilution series into the 384-well black
plate. Add 10 p L of the 20 nM FAM-RIR probe to all wells.

o Equilibration: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in
the dark at room temperature for 45 minutes to reach thermodynamic equilibrium.

o Measurement: Read the fluorescence polarization (mP) on the plate reader.

e Analysis: Plot the FP signal (y-axis) against the log of the REV1-CTD concentration (x-axis).
Fit the data using a one-site specific binding model to calculate the Kd.

o Self-Validation Check: For the competitive assay, select a REV1-CTD concentration that
yields 50% to 80% of the maximum bound signal (the EC50to EC80). This ensures a high
dynamic range while remaining sensitive to competitive displacement.

Protocol B: Competitive Inhibition Assay ( IC50
Determination)

Purpose: To quantify the potency of unlabeled stapled peptides or small molecules in displacing
the FAM-RIR probe.

o Complex Preparation: Prepare a master mix of REV1-CTD (at the pre-determined EC70
concentration, e.g., 3 y M) and FAM-RIR probe (10 nM) in Assay Buffer.

o Compound Titration: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100%
DMSO.

o Compound Transfer: Acoustic dispense (e.g., Echo Liquid Handler) or manually pin-transfer
200 nL of the compound dilutions into the 384-well plate. Causality: Keeping final DMSO
concentration < 1% prevents solvent-induced protein denaturation.

e Reaction Initiation: Dispense 20 p L of the REV1-CTD/FAM-RIR master mix into all wells
containing the compounds.
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e Controls:
o Positive Control (Max Inhibition): 10 nM FAM-RIR probe + 1% DMSO (No protein).
o Negative Control (Max Binding): REV1-CTD/FAM-RIR complex + 1% DMSO (No inhibitor).

o Equilibration & Measurement: Incubate for 45 minutes at room temperature in the dark. Read
the FP signal.

e Analysis: Calculate the percentage of inhibition for each well. Fit the dose-response curve
using a four-parameter logistic (4PL) regression to determine the 1C50.

Data Presentation & Interpretation

Quantitative analysis of REV1-CTD binding affinities is critical for structure-activity relationship
(SAR) studies. Table 1 summarizes typical binding parameters for known RIR motifs and
validated REV1 inhibitors.

Table 1: Representative Binding Affinities for REV1-CTD Modulators

Ligand / Target Assay Affinity ( Kdor
L Molecule Type
Inhibitor Interface Readout IC50)
Fluorescent Direct Binding (
FAM-Pol k RIR RIR Pocket 1.7-25uM
Probe Kd)
Fluorescent Direct Binding (
FAM-Pol n RIR RIR Pocket 35-50uM
Probe Kd)
Stapled Peptide ) o Competitive FP (
Peptidomimetic RIR Pocket 6.6 uM
K IC50)
Compound 5 Competitive FP (
Small Molecule RIR Pocket ~17.0u M
(PAP) IC50)
REV1-CTD
JH-RE-06 Small Molecule Cell/Biochemical 0.78 u M

Dimer Interface
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Note: Stapled peptides containing non-natural amino acids (e.g., cyclohexylalanine)
demonstrate enhanced helicity and significantly higher binding affinities compared to their
unstapled wild-type counterparts [2].

Troubleshooting & Self-Validating Controls

To guarantee the trustworthiness of the screening data, the assay must be continuously
validated against common artifacts:

e Z'-Factor Calculation: A statistical measure of assay robustness. Calculate Z'=1-|ubound
—pfree | 3(cbound+aofree). A Z'-factor >0.5 indicates an excellent, screening-ready assay. If
Z'<0.5, increase the REV1-CTD concentration slightly or check for probe degradation.

 Inner Filter Effect (Auto-fluorescence): Small molecules often auto-fluoresce at FAM
wavelengths, artificially skewing polarization data. Self-Validation: Always monitor the Total
Fluorescence Intensity (FI) alongside polarization. If a compound causes a >20% spike in
total FI, the corresponding FP drop is likely an artifact, not true displacement.

o Buffer Optimization: The REV1-CTD is prone to aggregation. If the binding curve is steep
(Hill slope >1.5), increase the NaCl concentration (up to 500 mM) or increase Triton X-100
to 0.05% to disrupt non-specific oligomerization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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